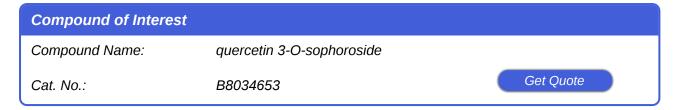


Application Note: Structural Characterization of Quercetin 3-O-sophoroside using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-O-sophoroside is a flavonoid glycoside found in various plant species, including some varieties of Rosa and other medicinal plants. As a derivative of quercetin, a well-studied flavonol with significant antioxidant and potential therapeutic properties, the accurate structural elucidation of its glycosides is crucial for understanding their bioactivity, metabolism, and potential applications in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such complex natural products. This application note provides a detailed overview and protocols for the use of NMR spectroscopy in the structural confirmation of quercetin 3-O-sophoroside.

Data Presentation: NMR Chemical Shifts

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for **quercetin 3-O-sophoroside**. These values are based on computational predictions and serve as a reference for experimental data.[1] Experimental values may vary depending on the solvent, temperature, and instrument frequency.



Atom No.	¹³ C Chemical Shift (ppm) (Predicted)[1]	¹ H Chemical Shift (ppm) (Predicted)[1]
Aglycone (Quercetin)		
2	158.5	-
3	135.5	-
4	179.5	-
5	163.0	-
6	99.9	6.25 (d)
7	166.0	-
8	94.8	6.45 (d)
9	159.0	-
10	105.7	-
1'	123.2	-
2'	117.6	7.60 (d)
3'	145.9	-
4'	149.8	-
5'	115.9	6.90 (d)
6'	123.1	7.58 (dd)
Inner Glucose		
1"	104.4	5.40 (d)
2"	83.1	3.60 (m)
3"	78.4	3.50 (m)
4"	71.2	3.40 (m)
5"	78.1	3.45 (m)
6"	62.5	3.75 (m), 3.90 (m)



Outer Glucose		
1'''	105.7	4.50 (d)
2""	75.7	3.20 (m)
3'''	78.1	3.35 (m)
4'''	71.2	3.30 (m)
5'''	78.4	3.25 (m)
6'''	62.5	3.70 (m), 3.85 (m)

Solvent: H₂O. Frequency: Predicted at 25 MHz for ¹³C and 100 MHz for ¹H.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the characterization of **quercetin 3-O-sophoroside** are provided below.

Sample Preparation

- Dissolution: Accurately weigh approximately 5-10 mg of the isolated and purified quercetin
 3-O-sophoroside.
- Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent.
 Methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used for flavonoids.
 DMSO-d₆ is particularly useful for observing exchangeable hydroxyl protons.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool directly into the NMR tube to prevent shimming issues.

1D NMR Spectroscopy

• ¹H NMR (Proton):



- Purpose: To determine the number and type of protons in the molecule, their chemical environment, and their coupling patterns (multiplicity).
- Typical Parameters:
 - Spectrometer Frequency: 400-600 MHz
 - Pulse Program: Standard single pulse (e.g., zg30)
 - Spectral Width: 0-15 ppm
 - Number of Scans: 16-64 (depending on sample concentration)
 - Relaxation Delay (d1): 1-2 seconds
- ¹³C NMR (Carbon-13):
 - Purpose: To determine the number of carbon atoms and their chemical environment.
 - Typical Parameters:
 - Spectrometer Frequency: 100-150 MHz
 - Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30)
 - Spectral Width: 0-200 ppm
 - Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
 - Relaxation Delay (d1): 2 seconds

2D NMR Spectroscopy

- COSY (Correlation Spectroscopy):
 - Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which
 protons are adjacent to each other. This is crucial for assigning protons within the same
 spin system, such as the individual sugar rings and the aromatic rings of the aglycone.



Typical Parameters:

Pulse Program: cosygpqf

Data Points (F2 and F1): 1024 x 256

Number of Scans: 2-4 per increment

- HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C). This experiment is fundamental for assigning the carbon signals based on the already assigned proton signals.
 - Typical Parameters:
 - Pulse Program: hsqcedetgpsisp2.3
 - Spectral Width (F2 ¹H): 0-15 ppm
 - Spectral Width (F1 ¹³C): 0-180 ppm
 - Number of Scans: 2-8 per increment
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is a powerful experiment for connecting different spin systems. For quercetin 3-O-sophoroside, it is critical for:
 - Determining the point of glycosylation (correlation between the anomeric proton of the inner sugar and C-3 of the quercetin aglycone).
 - Establishing the linkage between the two sugar units (correlation between the anomeric proton of the outer sugar and a carbon of the inner sugar).
 - Confirming the assignment of quaternary carbons.
 - Typical Parameters:



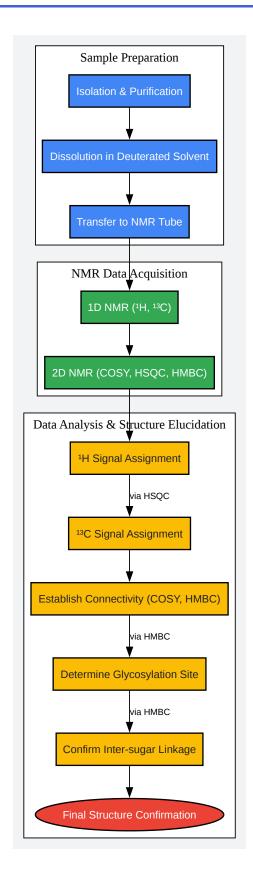
- Pulse Program: hmbcgplpndqf
- Spectral Width (F2 ¹H): 0-15 ppm
- Spectral Width (F1 ¹³C): 0-200 ppm
- Number of Scans: 4-16 per increment

Visualizations

Logical Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the structural elucidation of **quercetin 3-O-sophoroside** using NMR spectroscopy.





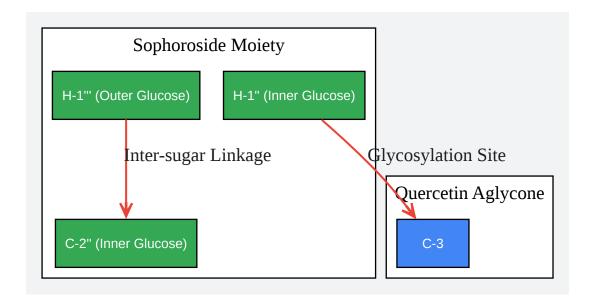
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Caption: Workflow for the NMR-based structural elucidation of **quercetin 3-O-sophoroside**.



Signaling Pathway of Key HMBC Correlations

This diagram illustrates the key long-range correlations observed in an HMBC experiment that are essential for confirming the structure of **quercetin 3-O-sophoroside**.



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Caption: Key HMBC correlations for identifying quercetin 3-O-sophoroside.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides an unequivocal method for the structural characterization of complex flavonoid glycosides like **quercetin 3-O-sophoroside**. The detailed protocols and expected data presented in this application note serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development to confidently identify and characterize this and similar compounds. The application of these techniques is fundamental for ensuring the identity and purity of compounds of interest in further biological and pharmacological studies.

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References

- 1. NP-MRD: Showing NP-Card for Quercetin-3-O-sophoroside (NP0137600) [np-mrd.org]
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